molecular formula C9H9NO3 B1266551 Allyl p-nitrophenyl ether CAS No. 1568-66-7

Allyl p-nitrophenyl ether

Cat. No. B1266551
CAS RN: 1568-66-7
M. Wt: 179.17 g/mol
InChI Key: DJOGGVVIZHGION-UHFFFAOYSA-N
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Description

Allyl p-nitrophenyl ether (APNE) is a chemical compound that belongs to the group of aryl ethers. It has a molecular formula of C9H9NO3 . It is a pale yellow crystalline solid with a pungent odor.


Synthesis Analysis

Ethers, including APNE, have been synthesized by various protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu(II) catalyzed synthesis, microwave assisted synthesis, and synthesis under solvent free micellar conditions .


Molecular Structure Analysis

The molecular structure of APNE is characterized by an oxygen atom bonded to an allyl group and a p-nitrophenyl group . The molecular weight of APNE is 179.17 g/mol .


Chemical Reactions Analysis

The most common reaction of ethers, including APNE, is cleavage of the C–O bond by using strong acids . Under appropriate conditions, significant microwave-specific enhancement of the reaction rate of an organic chemical reaction can be observed .


Physical And Chemical Properties Analysis

APNE is a pale yellow crystalline solid with a pungent odor. It has a molecular weight of 179.17 g/mol, a XLogP3 of 2.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .

Scientific Research Applications

Synthesis of Cyclic Peptides

Allyl p-nitrophenyl ether is utilized in the synthesis of cyclic peptides via solid-phase peptide synthesis (SPPS). The compound serves as a photolabile protecting group, which is crucial for the synthesis of head-tail and side-chain-tail cyclic peptides. These cyclic peptides have improved stability against proteases, enhancing their pharmacokinetic properties and biological activity .

Development of Polycarboxylate Superplasticizers

In the construction industry, Allyl p-nitrophenyl ether is used to synthesize modified polycarboxylate superplasticizers with short-branched chains. These superplasticizers, when modified by nano-silica, show better dispersibility in cement matrices and strong resistance to clay impurities, improving the durability and mechanical properties of mortar and concrete .

Photochemical Reactions

The compound plays a significant role in photochemical reactions of aromatic compounds. Its photolabile nature allows it to act as a protecting group that can be removed upon exposure to light, facilitating the synthesis of complex molecules .

Bioorthogonal Chemistry

Allyl p-nitrophenyl ether is involved in bioorthogonal chemistry, where it is used to modify carbohydrates. This modification is crucial for the bioorthogonal manipulation of biomolecules, allowing for the study of biological processes without interfering with the natural system .

Drug Development

In pharmaceutical research, the compound’s ability to form stable bonds and its photolabile properties make it valuable for developing new drug delivery systems. It can be used to create prodrugs that release active pharmaceutical ingredients upon light activation .

Material Science

Allyl p-nitrophenyl ether is used in material science for the development of novel materials with specific properties. Its reactivity with various substrates allows for the creation of polymers and composites with tailored functionalities .

Nanotechnology

The compound’s reactivity is exploited in nanotechnology to modify the surface of nanoparticles. This modification can enhance the compatibility of nanoparticles with biological systems, making them suitable for medical imaging and therapy .

Environmental Science

In environmental science, Allyl p-nitrophenyl ether is used to study the degradation of aromatic compounds. Its photolabile nature allows researchers to investigate the pathways and mechanisms of photodegradation, contributing to the understanding of environmental pollutants .

Safety and Hazards

APNE may be harmful if inhaled and may cause skin irritation. It is also toxic in contact with skin . It is highly flammable and should be kept away from heat, open flames, and sparks .

Future Directions

Future research on APNE could focus on exploring its potential applications and improving the efficiency and selectivity of its synthesis. Micellar conditions are a new direction of study for ether synthesis as they are simple, efficient, economical, and environmentally friendly .

properties

IUPAC Name

1-nitro-4-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOGGVVIZHGION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277447
Record name Allyl p-nitrophenyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1568-66-7
Record name 1-Nitro-4-(2-propen-1-yloxy)benzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 2375
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Record name Allyl p-nitrophenyl ether
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Record name Allyl p-nitrophenyl ether
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Synthesis routes and methods

Procedure details

Potassium carbonate (49.7 g, 0.36 mol) was added to an N,N-dimethylformamide (250 ml) solution of p-nitrophenol (25.0 g, 0.18 mol) under nitrogen atmosphere and suspended, and 3-bromopropene (21.7 g, 0.18 mol) was dropwise added thereto. After finishing dropwise adding, the solution was stirred at a room temperature for 5 hours, and then extracting practice with diethyl ether was carried out after adding water to the solution. The organic layer was washed with water and then dried on anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue thus obtained was refined by means of silica gel chromatography (eluent solvent: toluene). Toluene was distilled off under reduced pressure, and then the resulting residue was recrystallized from ethanol to obtain allyl p-nitrophenyl ether (25.7 g).
Quantity
49.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Allyl p-nitrophenyl ether behave differently under microwave heating compared to conventional heating, and what causes this difference?

A1: Research has shown that Allyl p-nitrophenyl ether, when dissolved in a non-absorbing solvent like naphthalene and subjected to microwave irradiation, can exhibit significant rate enhancements in its unimolecular Claisen rearrangement reaction compared to conventional heating methods []. This rate enhancement is attributed to the selective heating of Allyl p-nitrophenyl ether, a microwave-absorbing reactant, in the non-absorbing solvent. This selective heating leads to localized "hot spots" around the Allyl p-nitrophenyl ether molecules, resulting in a higher effective temperature experienced by the reactant compared to the measured bulk temperature [].

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